molecular formula C10H11NO2 B136344 Methyl indoline-5-carboxylate CAS No. 141452-01-9

Methyl indoline-5-carboxylate

Cat. No. B136344
Key on ui cas rn: 141452-01-9
M. Wt: 177.2 g/mol
InChI Key: VVAPQJBMJBCZMH-UHFFFAOYSA-N
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Patent
US08481731B2

Procedure details

To a solution of 1H-Indole-5-carboxylic acid methyl ester (1 g, 5.71 mmol) in 10 mL of acetic acid at 0° C., was added sodium cyanoborohydride (1.08 g, 17.18 mmol) over 5 minutes. The mixture was stirred at room temperature for 1 h. Water (3 mL) was added and all the solvents were removed under vacuum. The residue was dissolved in ethyl acetate (150 mL) and saturated NaHCO3 (150 mL). The layers were separated and the aqueous layer was extracted with ethyl acetate (3×75 mL). The combined extracts were washed with brine (150 mL), dried, filtered and evaporated. The residue was purified by flash chromatography (0-50% ethyl acetate in hexane+0.1% triethylamine) to afford 0.99 g (99%) of 19a.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH:9]=[CH:8]2)=[O:4].C([BH3-])#N.[Na+].O>C(O)(=O)C>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[NH:10][CH2:9][CH2:8]2)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(=O)C=1C=C2C=CNC2=CC1
Name
Quantity
1.08 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
all the solvents were removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (150 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×75 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (150 mL)
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (0-50% ethyl acetate in hexane+0.1% triethylamine)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C=1C=C2CCNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.99 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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